molecular formula C24H19ClN6O3S B11664012 N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11664012
M. Wt: 507.0 g/mol
InChI Key: AIAJRIQXBNVGPL-VULFUBBASA-N
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Description

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (CAS 2419075-27-5) is a novel synthetic compound designed for chemical biology and pharmaceutical research. Its molecular structure integrates several pharmacologically active motifs, including a 1,2,4-triazole core and a hydrazide-hydrazone moiety, which are known to confer significant biological potential. The 1,2,4-triazole scaffold is widely recognized for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8614466/]. The presence of the hydrazide-hydrazone functional group is often associated with compounds that exhibit potent inhibitory effects against various enzymes and pathogens [Link: https://www.sciencedirect.com/science/article/abs/pii/S0223523419306778]. This specific combination of a triazole ring linked via a sulfanylacetohydrazone bridge to a chloronitrophenyl group suggests potential application as a valuable chemical probe in medicinal chemistry, particularly in the discovery and development of new therapeutic agents. Researchers can utilize this compound to investigate structure-activity relationships (SAR), screen for enzyme inhibition, or explore its mechanism of action in various biological assays. It is supplied as a high-purity solid strictly for research purposes in laboratory settings only.

Properties

Molecular Formula

C24H19ClN6O3S

Molecular Weight

507.0 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H19ClN6O3S/c1-16-7-10-18(11-8-16)23-28-29-24(30(23)19-5-3-2-4-6-19)35-15-22(32)27-26-14-17-9-12-20(25)21(13-17)31(33)34/h2-14H,15H2,1H3,(H,27,32)/b26-14+

InChI Key

AIAJRIQXBNVGPL-VULFUBBASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of the 4-Phenyl-5-(4-Methylphenyl)-4H-1,2,4-Triazole-3-Thiol Intermediate

The triazole core is synthesized via cyclocondensation. A mixture of 4-methylbenzoic acid hydrazide and phenyl isothiocyanate undergoes reflux in ethanol for 6–8 hours, forming a thiourea intermediate. This intermediate is then cyclized using phosphoryl chloride (POCl₃) at 80–90°C for 4 hours, yielding 4-phenyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol .

Key Reaction Conditions

  • Solvent: Anhydrous ethanol

  • Catalysts: POCl₃ for cyclization

  • Temperature: 80–90°C (cyclization step)

  • Yield: ~75% after recrystallization .

Functionalization of the Triazole Core with a Sulfanyl Group

The sulfanyl group is introduced via nucleophilic substitution. The triazole-3-thiol intermediate reacts with chloroacetic acid hydrazide in the presence of potassium hydroxide (KOH) and ethanol under reflux for 5 hours. This step produces 2-[(4-phenyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide .

Optimization Notes

  • Base: KOH ensures deprotonation of the thiol group.

  • Solvent: Ethanol facilitates even heating and solubility.

  • Purification: Recrystallization from ethanol improves purity to >95% .

Preparation of the Aldehyde Component: 4-Chloro-3-Nitrobenzaldehyde

4-Chloro-3-nitrobenzaldehyde is synthesized through nitration of 4-chlorobenzaldehyde. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C selectively nitrates the aromatic ring at the meta position. The product is isolated via vacuum filtration and washed with ice-cold water .

Critical Parameters

  • Nitrating Agent: HNO₃/H₂SO₄ (1:3 ratio)

  • Temperature: Strictly maintained at 0–5°C to prevent over-nitration

  • Yield: ~82% .

Formation of the Hydrazone Linkage

The final step involves condensation of 2-[(4-phenyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide with 4-chloro-3-nitrobenzaldehyde. The reaction is conducted in ethanol under reflux for 8–10 hours, with a catalytic amount of glacial acetic acid to drive imine formation .

Reaction Mechanism

  • The hydrazide’s amino group attacks the aldehyde’s carbonyl carbon.

  • Water is eliminated, forming the E-configuration hydrazone .

Characterization Data

  • Melting Point : 218–220°C (uncorrected)

  • FT-IR (KBr, cm⁻¹) : 3250 (N–H stretch), 1680 (C=O), 1590 (C=N) .

  • ¹H NMR (DMSO-d₆, δ ppm) : 8.45 (s, 1H, CH=N), 7.82–7.15 (m, 12H, aromatic), 4.21 (s, 2H, SCH₂) .

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors enhance reproducibility. Key adjustments include:

  • Solvent : Replacing ethanol with isopropanol to reduce boiling point.

  • Catalyst : Using p-toluenesulfonic acid (PTSA) instead of acetic acid for faster kinetics.

  • Yield : Scalable processes achieve 68–72% yield with >99% HPLC purity .

Comparative Analysis of Synthetic Routes

ParameterLaboratory-Scale MethodIndustrial-Scale Method
Reaction Time10–12 hours4–5 hours
SolventEthanolIsopropanol
CatalystAcetic acidPTSA
Yield70–75%68–72%
Purity (HPLC)>95%>99%

Challenges and Mitigation Strategies

  • Byproduct Formation : Oxazolidinones may form during hydrazone synthesis. This is minimized by maintaining anhydrous conditions .

  • Isomerization : The E/Z configuration is controlled via pH adjustment (pH 4–5) .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves minor impurities .

Recent Advancements in Methodology

Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields . Green chemistry approaches using water as a solvent are under investigation but currently yield <50% .

Chemical Reactions Analysis

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide ()

  • Triazole substituents : 4-Chlorophenyl (position 5) and phenyl (position 4).
  • Methylidene group : 2-Ethoxyphenyl instead of 4-chloro-3-nitrophenyl.
  • Key differences :
    • The 4-chlorophenyl group increases lipophilicity compared to the target compound’s 4-methylphenyl.
    • The ethoxy group introduces steric hindrance and electron-donating effects, contrasting with the nitro group’s electron-withdrawing nature .

N-[{(2-Phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide (ZE-4b; )

  • Triazole substituents : Pyridine-2-yl (position 5) and ethyl (position 4).
  • Methylidene group : Simple 2-phenyl substitution.
  • Lack of nitro/chloro substituents reduces electrophilicity, impacting reactivity .

Physicochemical and Spectroscopic Comparisons

Property Target Compound Compound from ZE-4b ()
Molecular Formula C₂₄H₁₈ClN₆O₃S C₂₅H₂₁ClN₆O₂S C₂₂H₂₁N₅OS
Triazole Substituents 4-Methylphenyl (C₆H₄CH₃), Phenyl 4-Chlorophenyl (C₆H₄Cl), Phenyl Pyridine-2-yl (C₅H₄N), Ethyl
Methylidene Group 4-Chloro-3-nitrophenyl 2-Ethoxyphenyl 2-Phenyl
Key NMR Shifts Aromatic protons: δ 7.8–8.5 (nitro), δ 6.8–7.6 (triazole) δ 6.8–7.5 (ethoxy), δ 7.2–7.9 (chlorophenyl) δ 8.1–8.5 (pyridine), δ 7.3–7.7 (ethyl)

Biological Activity

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features confer various biological activities, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The compound's molecular formula is C24H20ClN5O3SC_{24}H_{20}ClN_{5}O_{3}S, with a molecular weight of 494.0 g/mol. Its IUPAC name is N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide. The presence of a nitrophenyl group, a benzimidazole moiety, and a thioacetohydrazide linkage contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it demonstrated significant activity against Gram-positive and Gram-negative bacteria. For example, it showed lower minimum inhibitory concentration (MIC) values than standard antibiotics like gentamicin and nystatin, suggesting its potential as an effective antimicrobial agent .

Bacterial Strain MIC (μg/mL) Standard Standard MIC (μg/mL)
Staphylococcus aureus8.5Gentamicin10
Bacillus subtilis6.25Nystatin10
Escherichia coli12.5Chloramphenicol15

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as reactive oxygen species (ROS) generation and mitochondrial dysfunction . This suggests that this compound may act as a lead compound for developing new anticancer therapies.

The biological activity of this compound is attributed to its interaction with specific molecular targets involved in disease pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for bacterial survival and cancer cell proliferation.
  • Signal Transduction Modulation : It can modulate signaling pathways related to inflammation and apoptosis, impacting cell survival and death.
  • DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of similar compounds exhibited strong antibacterial activity against resistant strains of bacteria, suggesting that modifications to the structure could enhance efficacy further.
  • Cytotoxicity Studies : In research involving brine shrimp larvae, the compound showed significant cytotoxic effects compared to established chemotherapeutic agents like 5-fluorouracil, indicating its potential as an anticancer agent .

Q & A

Q. What are the optimal reaction conditions for synthesizing N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide?

  • Methodological Answer : The synthesis involves a multi-step reaction, starting with the formation of the triazole core. Key steps include:
  • Cyclocondensation : Reacting 4-chloro-3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to form the hydrazone moiety .
  • Triazole Formation : Coupling with 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol via nucleophilic substitution.
  • Solvent and Temperature : Use polar aprotic solvents (e.g., dimethylacetamide) at reflux (~120–140°C) for 5–8 hours to ensure completion .
  • Purification : Column chromatography (silica gel, cyclohexane/ethyl acetate 1:10 v/v) yields the compound with ~57% purity, followed by recrystallization .

Table 1 : Key Reaction Parameters

StepReagents/ConditionsYield (%)
Hydrazone Formation4-chloro-3-nitrobenzaldehyde, ethanol, HCl65–70
Triazole CouplingDimethylacetamide, reflux50–60
PurificationColumn chromatography57

Q. How is the purity and structural integrity of this compound verified post-synthesis?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • 1H/13C NMR : Confirm the presence of aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm) .
  • FT-IR : Validate the hydrazone (N–H stretch: ~3200 cm⁻¹) and sulfanyl (C–S: ~650 cm⁻¹) groups .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intramolecular hydrogen bonding (e.g., C=O⋯H–N interactions) .
  • HPLC : Assess purity (>95%) using a C18 column and methanol/water mobile phase .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target receptors (e.g., kinases or GPCRs). The nitro and chloro groups may enhance binding affinity via hydrophobic interactions .
  • Pharmacophore Modeling : Identify critical pharmacophoric features (e.g., hydrogen bond acceptors at the nitro group) using tools like LigandScout .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with bioactivity using descriptors like logP and Hammett constants .

Q. How can Bayesian optimization improve the yield of this compound's synthesis?

  • Methodological Answer :
  • Parameter Screening : Optimize variables (temperature, solvent ratio, catalyst loading) using Bayesian algorithms to maximize yield. For example:
  • Initial Design : Use a fractional factorial design to narrow variable ranges .
  • Iterative Learning : Update the model with experimental data to predict optimal conditions (e.g., 135°C, dimethylacetamide/ethanol 3:1 v/v) .
  • Case Study : Bayesian optimization reduced the number of experiments by 40% while achieving a 15% higher yield compared to traditional trial-and-error methods .

Q. How do structural modifications (e.g., substituent variation) impact the compound's physicochemical properties?

  • Methodological Answer :
  • Electron-Withdrawing Groups : The 4-chloro-3-nitrophenyl moiety enhances stability via resonance but may reduce solubility.
  • Triazole Core : The 4-phenyl group increases lipophilicity (logP ~3.5), favoring membrane permeability .
  • Sulfanyl Linker : Replacing sulfur with oxygen decreases metabolic stability but improves hydrogen bonding capacity .
  • Experimental Validation : Synthesize analogs (e.g., replacing nitro with methoxy) and compare solubility (via shake-flask method) and logP (via HPLC) .

Data Contradictions and Resolutions

  • Synthesis Yield Variability : reports 57% yield, while similar triazole syntheses (e.g., ) achieve ~70%. This discrepancy arises from differences in purification methods (e.g., column chromatography vs. recrystallization) .
  • Biological Activity Predictions : Computational models () suggest strong kinase inhibition, but experimental data are lacking. Validate via in vitro assays (e.g., kinase inhibition profiling) .

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